molecular formula C17H20ClN3 B12786031 2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride CAS No. 94568-12-4

2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride

Cat. No.: B12786031
CAS No.: 94568-12-4
M. Wt: 301.8 g/mol
InChI Key: GBBFTRIGYQEVGL-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This specific compound is characterized by its unique chemical structure, which includes an amino group, a methyl group, and a phenyl group, contributing to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a suitable ketone or aldehyde under acidic or basic conditions.

    Introduction of Substituents: The methyl and phenyl groups are introduced through alkylation and arylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and suitable alkyl or aryl halides.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Hydroxylated or carbonyl derivatives.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Various substituted benzodiazepines with different functional groups.

Scientific Research Applications

2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased inhibitory effects and resulting in sedative, anxiolytic, and muscle relaxant properties. The molecular pathways involved include modulation of ion channel activity and alteration of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its unique structure allows for specific interactions with the GABA receptor, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

94568-12-4

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

7-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-1,3-benzodiazepin-2-amine;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c1-11-3-6-13(7-4-11)15-10-19-17(18)20-16-8-5-12(2)9-14(15)16;/h3-9,15H,10H2,1-2H3,(H3,18,19,20);1H

InChI Key

GBBFTRIGYQEVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN=C(NC3=C2C=C(C=C3)C)N.Cl

Origin of Product

United States

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